N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-phenylsuccinamide
Description
Properties
CAS No. |
107811-36-9 |
|---|---|
Molecular Formula |
C15H18N4O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-phenyl-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C15H18N4O2S/c1-10(2)14-18-19-15(22-14)17-13(21)9-8-12(20)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,20)(H,17,19,21) |
InChI Key |
BCYWANDRWRZLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NC2=CC=CC=C2 |
solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
- Carboxylic acid derivative: Phenylsuccinic acid or its activated form (e.g., acid chloride or ester).
- Coupling agents: Commonly used carbodiimides such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) combined with hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
- Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
- Temperature: Room temperature to mild heating (20–40 °C).
- Reaction time: Typically 12–24 hours with stirring.
Procedure Outline
- Activation: The phenylsuccinic acid derivative is mixed with EDC and HOBt in acetonitrile and stirred for 30 minutes to activate the carboxyl group.
- Coupling: The 5-isopropyl-1,3,4-thiadiazol-2-amine is added to the activated mixture.
- Reaction: The mixture is stirred for 24 hours at room temperature.
- Work-up: After reaction completion (monitored by thin-layer chromatography), the solvent is evaporated under reduced pressure.
- Extraction: The residue is partitioned between ethyl acetate and water. The organic layer is washed sequentially with sodium bicarbonate solution, diluted sulfuric acid, and brine to remove impurities.
- Drying and Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and evaporated. The crude product is purified by column chromatography using ethyl acetate/petroleum ether mixtures.
This method is adapted from the synthesis of related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which share similar amide bond formation chemistry.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Column Chromatography: Employed for purification, typically using silica gel and solvent systems such as ethyl acetate/petroleum ether.
- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile/water and acid modifiers (phosphoric or formic acid) can be used for purity analysis and preparative isolation.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens, alkylating agents, acylating agents; reactions can be conducted in various solvents, including dichloromethane, ethanol, or acetonitrile, under reflux or ambient conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-phenylsuccinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Core Structural Variations
The thiadiazole ring is a common feature among analogs, but substituents and appended functional groups vary significantly:
- Substituents on Thiadiazole :
Physical Properties
- Melting Points : compounds show MPs between 132–170°C, suggesting that sulfur substituents (e.g., methylthio, benzylthio) enhance crystallinity .
- Solubility : The dihydroxy groups in ’s compound likely improve aqueous solubility compared to the hydrophobic isopropyl group in the target compound .
Key Research Findings and Trends
- Substituent Effects : Bulkier substituents (e.g., benzylthio in ) correlate with higher synthetic yields and thermal stability, while polar groups (e.g., dihydroxy in ) improve solubility .
- Bioactivity : Thiadiazole derivatives with electron-withdrawing groups (e.g., chloro in ) often show enhanced bioactivity, though the target’s isopropyl group may favor membrane permeability .
Biological Activity
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-phenylsuccinamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological functions, and relevant case studies that highlight its significance in medicinal chemistry.
Molecular Structure:
- IUPAC Name: 4-{[5-(propan-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide
- Molecular Formula: CHNOS
- Molecular Weight: 297.396 g/mol
- CAS Number: Not available
Physical Properties:
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular processes and potential therapeutic applications.
Research indicates that this compound acts on various cellular pathways:
- Cell Cycle Regulation: It influences the G1-S transition and promotes the E2F transcriptional program necessary for DNA synthesis initiation. This modulation is crucial for controlling cell proliferation and apoptosis .
- Phosphorylation Activity: The compound is involved in the phosphorylation of proteins such as FOXP3 and ERCC6, which are essential for transcriptional regulation and DNA repair mechanisms respectively .
Pharmacological Effects
Several studies have reported on the pharmacological effects of this compound:
- Antitumor Activity: In vitro studies suggest that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines through the activation of caspases .
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in experimental models, indicating its potential utility in treating inflammatory diseases .
Case Studies
- Study on Antitumor Effects:
- Inflammation Model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
